molecular formula C26H19NO4 B8137712 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Katalognummer: B8137712
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: SELXRSYHLAEMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid (C₂₆H₁₉NO₄) is an Fmoc-protected amino acid derivative featuring a naphthalene moiety. It is widely utilized as a building block in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, where the Fmoc group is cleaved under basic conditions while preserving acid-labile side chains . The compound is commercially available with a purity of 97% and is supplied in quantities ranging from 100 mg to 1 g .

Eigenschaften

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c28-25(29)23-11-5-6-16-14-17(12-13-18(16)23)27-26(30)31-15-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-14,24H,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELXRSYHLAEMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solution-Phase Synthesis

The solution-phase synthesis of 6-Fmoc-amino-1-naphthoic acid typically involves sequential functionalization of the naphthalene backbone. A common approach begins with 6-amino-1-naphthoic acid , which undergoes Fmoc protection at the amino group.

Key Reaction Steps :

  • Fmoc Protection :
    The amino group of 6-amino-1-naphthoic acid is protected using (9H-fluoren-9-yl)methyl carbonochloridate (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is carried out in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 2–4 hours.

    6-amino-1-naphthoic acid+Fmoc-ClDIPEA, DCM6-Fmoc-amino-1-naphthoic acid+HCl\text{6-amino-1-naphthoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{6-Fmoc-amino-1-naphthoic acid} + \text{HCl}
  • Workup and Isolation :
    The crude product is precipitated by adding ice-cold water, filtered, and washed with diethyl ether to remove excess reagents. Yield optimization studies indicate that maintaining a 1:1.2 molar ratio of 6-amino-1-naphthoic acid to Fmoc-Cl maximizes product formation (yields: 85–92%).

Table 1: Representative Reaction Conditions for Fmoc Protection

ParameterOptimal Value
SolventDCM or DMF
Temperature0°C → 25°C
Reaction Time2–4 hours
BaseDIPEA (2.5 eq)
Yield85–92%

Solid-Phase Peptide Synthesis (SPPS) Integration

6-Fmoc-amino-1-naphthoic acid is also synthesized as part of automated peptide assembly workflows. In this method, the compound serves as a carboxylic acid component for coupling to resin-bound peptides.

Protocol Highlights :

  • Resin Activation : Wang resin or Rink amide resin is swelled in DCM/DMF (1:1) for 30 minutes.

  • Coupling : The Fmoc-protected naphthoic acid is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and coupled to the resin using DIPEA as a base.

  • Deprotection : The Fmoc group is removed with 20% piperidine in DMF to expose the amino group for subsequent couplings.

Advantages :

  • Enables seamless integration into peptide chains.

  • Reduces purification steps due to resin-based isolation.

Reaction Optimization and Challenges

Solvent and Reagent Selection

The choice of solvent significantly impacts reaction efficiency:

  • DCM : Minimizes side reactions but may limit solubility of polar intermediates.

  • DMF : Enhances solubility but requires rigorous anhydrous conditions to prevent hydrolysis of Fmoc-Cl.

Critical Reagents :

  • Coupling Agents : PyBOP, HATU, or DIC are preferred for activating the carboxylic acid group during SPPS.

  • Bases : DIPEA outperforms triethylamine (TEA) in minimizing racemization.

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) gradients removes unreacted Fmoc-Cl.

Characterization Data :

  • NMR : 1H^1H NMR (DMSO-d6d_6): δ 8.34 (s, 1H, NH), 7.88–7.32 (m, 13H, aromatic), 4.31–4.07 (m, 3H, Fmoc-CH2_2 ).

  • HPLC : Retention time = 4.16 min (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry : [M+H]+^+ = 409.4 (calculated), 409.3 (observed).

Industrial-Scale Production

Automated Synthesis Platforms

Large-scale production employs automated peptide synthesizers with the following capabilities:

  • Parallel synthesis in 24–96 reaction vessels.

  • Programmable cycles for swelling, coupling, and deprotection.

Table 2: Industrial Synthesis Parameters

StepReagent/Time
Resin SwellingDCM (15 min)
Fmoc Deprotection20% Piperidine/DMF (20 min)
Coupling3.5 eq Fmoc-amino acid, PyBOP/DIPEA (40 min)

Yield : 90–95% per coupling cycle .

Analyse Chemischer Reaktionen

Types of Reactions

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

    Coupling Reactions: The exposed amino group can participate in peptide bond formation, reacting with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Peptide Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation.

Major Products

    Deprotected Amino-Naphthoic Acid: Removal of the Fmoc group yields the free amino-naphthoic acid.

    Peptide Conjugates: Coupling reactions result in the formation of peptide conjugates, which are essential in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, which are crucial in studying protein functions and interactions.

    Drug Development: Peptides synthesized using this compound can be used in drug development, particularly in designing peptide-based therapeutics.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules, aiding in the development of diagnostic tools and targeted therapies.

Wirkmechanismus

The primary mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid involves the protection and deprotection of amino groups:

    Protection: The Fmoc group protects the amino group from unwanted reactions during synthesis.

    Deprotection: Under basic conditions, the Fmoc group is removed, exposing the amino group for subsequent reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Features

The following table highlights structural differences between 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid and analogous Fmoc-protected amino acids:

Compound Name Molecular Formula Key Substituent/Backbone Structural Feature Reference
This compound C₂₆H₁₉NO₄ 1-Naphthoic acid Aromatic, planar naphthalene ring
(S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride C₂₉H₃₆N₄O₄·HCl Piperazinyl side chain Aliphatic, basic side chain
(R)-2-((Fmoc)amino)-2,3-dimethylbutanoic acid C₂₁H₂₃NO₄ Branched alkyl (α-methylvaline) Steric hindrance, chiral center
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid C₂₆H₂₁ClN₂O₄ Chloroindole group Heterocyclic, hydrophobic
(1S,3R)-3-((Fmoc)amino)cyclopentanecarboxylic acid C₂₁H₂₁NO₄ Cyclopentane ring Conformationally restricted backbone
(R)-2-((Fmoc)amino)hept-6-enoic acid C₂₂H₂₃NO₄ Terminal alkene Unsaturated, potential for click chemistry

Key Observations :

  • Aromatic vs. Aliphatic : The naphthoic acid derivative’s aromaticity contrasts with aliphatic side chains in compounds like piperazinyl or cyclopentane derivatives, impacting solubility and intermolecular interactions.
  • Chirality : Branched compounds (e.g., α-methylvaline in ) introduce steric hindrance, affecting peptide chain packing.
  • Functional Groups : Terminal alkenes () or chloroindole moieties () enable site-specific modifications or fluorescence applications.

Physicochemical Properties

Property 6-((Fmoc)amino)-1-naphthoic Acid (S)-Piperazinyl Pentanoic Acid (R)-α-Methylvaline (S)-Chloroindole Propanoic Acid
Molecular Weight 409.43 g/mol 561.08 g/mol 353.41 g/mol 468.91 g/mol
Purity 97% 85–98% 98% Not reported
Optical Rotation [α]D Not reported −7.3° to −8.3° (DMF) Not reported Not reported
Solubility Likely low (aromatic) High (polar side chain) Moderate (branched) Low (hydrophobic indole)

Analysis :

  • The naphthoic acid derivative’s high molecular weight and aromaticity suggest lower aqueous solubility compared to polar derivatives like piperazinyl compounds.
  • Optical activity data (e.g., ) is critical for enantioselective synthesis but is absent for the naphthoic acid analog.

Common Challenges :

  • Steric hindrance in branched compounds (e.g., ) may reduce coupling efficiency during SPPS.
  • Aromatic derivatives (e.g., ) may require optimized deprotection conditions to prevent side reactions.

Functional Advantages :

  • The naphthoic acid group’s rigidity may stabilize peptide secondary structures.
  • Piperazinyl side chains () improve water solubility, beneficial for therapeutic peptides.

Biologische Aktivität

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid, commonly referred to as Fmoc-naphthoic acid, is a derivative of naphthoic acid modified with a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly in the context of drug design and peptide synthesis.

  • Molecular Formula : C₁₉H₁₅NO₃
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 776277-76-0
  • Purity : Generally >97% (HPLC)

Antimicrobial Activity

Research indicates that compounds with Fmoc groups exhibit notable antimicrobial properties. A study demonstrated that Fmoc derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

Fmoc-naphthoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases, which are critical in various biological processes including cell signaling and apoptosis .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Fmoc-naphthoic acid on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, making it a candidate for further exploration in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Fmoc-naphthoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with observed minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Cancer Cell Line Testing

In a screening of various naphthoic acid derivatives, Fmoc-naphthoic acid was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HeLa cells, indicating a promising therapeutic window for further development .

Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth at >50 µg/mL against S. aureus and E. coli.
Enzyme InhibitionEffective inhibition of specific proteases involved in metabolic pathways.
CytotoxicitySelective cytotoxicity observed in MCF-7 and HeLa cell lines with IC50 values of 25 µM and 30 µM respectively.

Q & A

Q. What are the recommended handling and storage protocols for 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid to ensure stability?

The compound should be stored in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) at 2–8°C, protected from light and moisture . Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks, as acute toxicity data for inhalation (Category 4) are noted for structurally similar Fmoc-protected compounds . Stability under normal laboratory conditions is confirmed, but decomposition may occur upon exposure to strong acids/bases or oxidizers .

Q. How is this compound typically characterized for purity in synthetic workflows?

Common methods include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity .
  • NMR : 1^1H and 13^13C NMR to confirm structural integrity, focusing on the Fmoc group’s aromatic protons (δ 7.2–7.8 ppm) and the naphthoic acid backbone .
  • Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (expected [M+H]+^+ for C26_{26}H19_{19}NO4_4: 409.13) .

Q. What are the primary applications of this compound in peptide synthesis?

The Fmoc group serves as a temporary protecting agent for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., tert-butyl) enables selective deprotection under mild basic conditions (20% piperidine in DMF) . The naphthoic acid moiety may enhance solubility in organic solvents, facilitating coupling reactions in hydrophobic peptide sequences .

Advanced Research Questions

Q. How can researchers mitigate racemization during the incorporation of this compound into peptide chains?

Racemization risks arise during activation of the carboxylic acid group. To minimize this:

  • Use coupling agents like HATU or COMU with catalytic HOAt, which reduce reaction time and side reactions .
  • Maintain a low temperature (0–4°C) during activation and coupling steps.
  • Monitor pH (ideally < 8) to avoid base-induced epimerization . Post-synthesis, chiral HPLC or circular dichroism (CD) can assess enantiomeric purity .

Q. What analytical strategies are recommended to resolve contradictions in stability data for Fmoc-protected compounds?

When stability data are incomplete or conflicting (e.g., decomposition temperature or photolytic sensitivity):

  • Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
  • Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds .
  • Compare batch-specific impurities using 19^19F NMR if fluorinated analogs are synthesized, as fluorine signals are highly sensitive to structural changes .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Key optimizations include:

  • Reagent Selection : Replace traditional carbodiimides (e.g., DCC) with uronium-based activators (e.g., HBTU) to reduce byproduct formation .
  • Solvent System : Use anhydrous DCM/DMF (1:1) to enhance solubility of the naphthoic acid intermediate .
  • Workup Protocol : Employ aqueous NaHCO3_3 washes to remove unreacted Fmoc-Cl, followed by recrystallization from ethyl acetate/hexane to isolate the product .

Q. What methodologies are suitable for studying the ecological impact of this compound when disposal data are unavailable?

In absence of ecotoxicity

  • Apply read-across models using structurally related Fmoc-amino acids (e.g., logP ~3.5) to predict biodegradability and bioaccumulation potential .
  • Perform microtox assays with Vibrio fischeri to estimate acute aquatic toxicity .
  • Adopt green chemistry principles : Use in-situ neutralization of waste with activated carbon or ion-exchange resins to mitigate environmental release .

Methodological Notes

  • Synthesis Troubleshooting : If coupling efficiency drops below 90%, pre-activate the carboxylic acid for 5 minutes before adding the amine component .
  • Purification : For challenging separations, employ flash chromatography with a gradient elution (hexane → ethyl acetate + 1% acetic acid) to resolve Fmoc-protected byproducts .
  • Safety : Always cross-reference region-specific regulations (e.g., REACH, OSHA) for hazard communication, even if SDS data are incomplete .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.